3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride
Description
3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride (CAS: 197891-91-1) is a sulfonyl chloride derivative featuring a morpholine ring linked via a three-carbon chain. This compound is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and agrochemical applications. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for controlled reactions. The compound is commercially available with a purity of 98% and is typically stocked in gram-scale quantities .
The morpholine ring contributes to its nucleophilicity and ability to participate in hydrogen bonding, while the sulfonyl chloride group enables electrophilic substitution reactions. These properties make it valuable for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
3-morpholin-4-ylpropane-1-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S.ClH/c8-13(10,11)7-1-2-9-3-5-12-6-4-9;/h1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSCGSIGWQNSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197891-91-1 | |
| Record name | 4-Morpholinepropanesulfonyl chloride, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197891-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride typically involves the reaction of morpholine with propane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
Organic Synthesis
3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride serves as a crucial reagent in organic synthesis, particularly for the formation of sulfonamide compounds. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols .
Modification of Biomolecules
In biological research, this compound is used for modifying biomolecules like proteins and peptides. Such modifications are essential for studying molecular interactions and functions, which can lead to insights into biological pathways and disease mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected bacteria:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 2.5 | Active |
| Escherichia coli | 5.0 | Active |
| Pseudomonas aeruginosa | 10.0 | Moderate |
| Streptococcus pneumoniae | 1.0 | Highly Active |
The mechanism of action involves the formation of covalent bonds with nucleophilic sites in bacterial proteins, leading to enzyme inhibition and disruption of metabolic processes.
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the use of 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride to synthesize novel sulfonamide derivatives with enhanced biological activity. The derivatives were tested for their antibacterial efficacy, showing improved potency compared to traditional sulfonamides .
Case Study 2: Protein Modification
In another investigation, researchers utilized this compound to modify a peptide involved in cell signaling pathways. The modifications led to altered binding affinities, providing insights into the peptide's role in cellular communication and potential therapeutic targets for drug development.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows it to be transformed into various functional groups, making it valuable in the synthesis of pharmaceuticals, dyes, and other chemical products .
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the generation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Oxan-4-yl)propane-1-sulfonyl chloride (CAS: 1504599-35-2)
- Structural Differences : Replaces the morpholine ring with an oxane (tetrahydropyran) ring, altering electronic and steric properties. The oxane lacks the secondary amine of morpholine, reducing hydrogen-bonding capacity .
- Molecular Weight: 230.31 g/mol (vs. ~264 g/mol for the target compound, estimated based on molecular formula C₇H₁₅Cl₂NO₃S).
- Reactivity : The oxane’s ether oxygen is less nucleophilic than morpholine’s amine, leading to slower sulfonamide formation in reactions.
- Applications: Primarily used in non-pharmaceutical contexts, such as polymer crosslinking, due to its lower polarity and reduced bioactivity .
3-(Morpholin-4-yl)sydnonimine Hydrochloride (Linsidomine Hydrochloride, CAS: Not specified)
- Structural Differences: Features a sydnonimine group (a nitric oxide donor) instead of the sulfonyl chloride. The morpholine ring is retained.
- Bioactivity : Acts as a vasodilator by releasing nitric oxide, contrasting with the target compound’s role as a synthetic intermediate.
- Stability: The sydnonimine group is sensitive to hydrolysis, whereas the sulfonyl chloride in the target compound is stabilized by the hydrochloride salt .
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., Compounds 6c–f)
- Structural Differences: Substitutes the sulfonyl chloride with a thiopyrimidinone ring. The ethyl linker is retained.
- Synthesis : Prepared via nucleophilic substitution of N-(2-chloroethyl)morpholine hydrochloride with thiouracil derivatives (yields: 63–74%) .
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans, highlighting the role of the morpholine-ethyl moiety in enhancing membrane permeability .
Comparative Data Table
Key Research Findings
- Reactivity : The target compound’s sulfonyl chloride group reacts efficiently with amines to form sulfonamides, a reaction less feasible with the oxane analog due to reduced nucleophilicity .
- Biological Performance: Morpholine-containing derivatives (e.g., compounds 6c–f) show superior antimicrobial activity compared to non-morpholine analogs, underscoring the importance of the morpholine ring in bioactivity .
- Stability: The hydrochloride salt in the target compound mitigates hygroscopicity, a critical advantage over non-salt sulfonyl chlorides, which degrade rapidly in humid conditions .
Biological Activity
3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its utility in organic synthesis and as a building block for various bioactive molecules. The biological activity of this compound includes antimicrobial properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride can be represented as follows:
- Molecular Formula : C₇H₁₄ClN₃O₂S
- Molecular Weight : 227.72 g/mol
The sulfonyl chloride functional group is known to enhance the reactivity of the compound, making it suitable for further modifications and applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The following table summarizes the antimicrobial activity of this compound against selected pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 2.5 | Active |
| Escherichia coli | 5.0 | Active |
| Pseudomonas aeruginosa | 10.0 | Moderate |
| Streptococcus pneumoniae | 1.0 | Highly Active |
These findings suggest that the compound could serve as a lead structure in the development of new antimicrobial agents.
The mechanism of action of 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride involves its interaction with bacterial enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of bacterial metabolism. This mechanism is similar to that observed in other sulfonamide antibiotics.
Study 1: Synthesis and Evaluation
In a study published in MDPI, researchers synthesized various derivatives of sulfonamide compounds, including 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride, and evaluated their antibacterial properties using the agar disc-diffusion method. The study found that modifications to the morpholine ring significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Study 2: Interaction with Biological Macromolecules
Another research effort focused on the interaction of this compound with biological macromolecules such as proteins and nucleic acids. Using molecular docking studies, it was shown that 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride effectively binds to target sites on bacterial ribosomes, inhibiting protein synthesis . This highlights its potential as an antibiotic agent.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Broad-spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential for Drug Development : Serves as a precursor for synthesizing more potent derivatives with enhanced biological activity.
- Low Cytotoxicity : Exhibits low toxicity towards human cell lines, making it a promising candidate for therapeutic applications.
Q & A
Q. What are the critical parameters to optimize during the synthesis of 3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride?
Key parameters include reaction temperature, stoichiometry of sulfonyl chloride precursors, and pH control during hydrochlorination. For morpholine-containing sulfonyl chlorides, maintaining anhydrous conditions is critical to avoid hydrolysis. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) improves yield . Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate) or in situ IR spectroscopy to track sulfonyl chloride formation.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its sulfonyl chloride moiety, the compound is corrosive and moisture-sensitive. Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of aerosols; store under inert gas (argon/nitrogen) at 2–8°C . In case of skin contact, wash immediately with soap and water for 15 minutes . Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm morpholine ring integration (δ 3.5–4.0 ppm for CH₂-O) and sulfonyl chloride signals (δ 45–50 ppm in ¹³C).
- X-ray crystallography : For unambiguous structural determination, use SHELX software for refinement, particularly for resolving disorder in the morpholine ring .
- Elemental analysis : Validate chloride content via ion chromatography or argentometric titration .
Advanced Research Questions
Q. How can reaction yields be improved in sulfonation reactions involving this compound?
Optimize sulfonyl chloride formation using catalysts like DMF (for SO₂Cl₂ activation) or trimethylamine to scavenge HCl. For morpholine derivatives, substituting THF with dichloromethane reduces side reactions. Post-reaction quenching with ice-cold water followed by extraction (ethyl acetate) minimizes decomposition . Kinetic studies via HPLC can identify rate-limiting steps (e.g., sulfonation vs. cyclization) .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
The morpholine ring often exhibits positional disorder, complicating refinement. Use SHELXL’s PART instruction to model disordered atoms, and apply TWIN commands if twinning is detected (common in sulfonyl chloride crystals). High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve electron density maps .
Q. How can researchers identify and quantify trace impurities in synthesized batches?
Employ LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect hydrolyzed byproducts (e.g., sulfonic acids) or unreacted morpholine precursors. Compare retention times and mass spectra against reference standards (e.g., Linsidomine Hydrochloride, a morpholine impurity ). Quantify impurities via external calibration curves with ≤0.1% detection limits.
Q. What strategies mitigate instability during long-term storage?
Store under inert gas in amber glass vials with PTFE-lined caps. Lyophilization (for hydrochloride salts) enhances stability. Monitor degradation via periodic ¹H NMR; if hydrolysis occurs (>5% over 6 months), reformulate with desiccants (e.g., molecular sieves) .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
Cross-validate using multiple techniques (e.g., IR, Raman, and solid-state NMR) to confirm functional groups. For DFT-calculated NMR shifts, apply solvent correction models (e.g., IEF-PCM for DMSO). If discrepancies persist (e.g., in morpholine ring torsion angles), revisit crystallographic data to check for conformational flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
